
4-Chloro-3-iodopyridin-2-amine
Overview
Description
4-Chloro-3-iodopyridin-2-amine (CAS 417721-69-8) is a halogenated pyridine derivative with the molecular formula C₅H₄ClIN₂ and molecular weight 254.46 g/mol. Key properties include:
- Density: 2.139 g/cm³
- Boiling point: 319.8°C at 760 mmHg
- Melting point: Not explicitly reported, but analogs in show pyridine derivatives with melting points ranging from 268°C to 287°C.
- Storage: Requires protection from light and moisture, stored sealed at room temperature .
This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of heterocyclic compounds like imidazo[4,5-d]pyrrolo[2,3-b]pyridines . Its iodine and chlorine substituents enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nitration processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-iodopyridin-2-amine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate can be dissolved in dichloroethane, followed by the addition of anisole and trifluoroacetic acid at room temperature . This method highlights the use of halogenated intermediates and specific reaction conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, forming carbon-nitrogen bonds.
Electrophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by other electrophiles under suitable conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Electrophilic Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Research
4-Chloro-3-iodopyridin-2-amine serves as a crucial building block in the synthesis of various therapeutic agents:
- Anti-HIV Agents : It is utilized in developing compounds targeting HIV replication mechanisms.
- Kinase Inhibitors : The compound is instrumental in synthesizing kinase inhibitors, which are vital in cancer treatment due to their role in regulating cellular pathways involved in tumor growth .
Application | Details |
---|---|
Anti-HIV Agents | Building block for compounds inhibiting HIV |
Kinase Inhibitors | Used in synthesizing drugs targeting cancer pathways |
Agrochemical Synthesis
In agrochemistry, this compound is applied in the development of novel pesticides and herbicides. Its reactivity profile allows for the creation of compounds that effectively interact with biological pathways in pests or weeds, thus enhancing specificity and reducing environmental impact .
Agrochemical Application | Description |
---|---|
Pesticides | Development of targeted pest control agents |
Herbicides | Creation of selective herbicides for crop protection |
Material Science
The compound is also utilized in material science for synthesizing advanced materials with specific electronic or photonic properties. Its incorporation into polymers can enhance durability and conductivity, making it valuable for various industrial applications .
Case Study 1: Inhibition of Cytochrome P450 Enzymes
Research has demonstrated that this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition suggests potential implications for pharmacokinetics and drug interactions when used therapeutically .
Case Study 2: Synthesis of Novel Antimicrobial Agents
In laboratory settings, derivatives of this compound have shown promising antimicrobial activity against various bacterial strains. For instance, certain synthesized compounds exhibited significant efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. The amine group acts as a nucleophile, while the halogen atoms can participate in electrophilic substitution reactions. This dual functionality enables the compound to engage in a wide array of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key data for 4-Chloro-3-iodopyridin-2-amine and its analogs:
Stability and Handling
Biological Activity
4-Chloro-3-iodopyridin-2-amine, with the molecular formula C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted at the second position with an amine group, at the third position with an iodine atom, and at the fourth position with a chlorine atom. Its unique structure contributes to its reactivity and biological properties, making it significant in medicinal chemistry and organic synthesis.
Cytochrome P450 Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, suggesting that this compound could influence pharmacokinetics and drug interactions when used therapeutically.
Potential Therapeutic Applications
Due to its ability to interact with various biological targets, this compound is being explored for several therapeutic applications:
- Drug Development : Its inhibitory effects on specific enzymes make it a candidate for further investigation in drug discovery processes.
- Cancer Research : The compound's interactions with biological systems indicate potential roles in cancer therapy, particularly in modulating pathways associated with tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions within biological systems. Studies have shown that modifications to its structure can significantly impact its biological activity, making it a valuable subject for SAR studies aimed at optimizing therapeutic efficacy.
Inhibitory Effects on Enzymes
Research has demonstrated that this compound can inhibit specific enzymes involved in drug metabolism. For instance, studies have shown that this compound can effectively inhibit CYP1A2, which may lead to altered drug metabolism profiles in clinical settings .
Comparative Studies
Comparative studies involving similar compounds have highlighted the unique activity profile of this compound. For example, related compounds like 5-bromo-4-chloro-3-iodopyridin-2-amine have been shown to exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFR), indicating that structural modifications can lead to variations in biological activity.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Chloro-3-iodopyridin-2-amine, and what analytical techniques confirm its purity and structure?
- Methodological Answer : A common synthetic approach involves halogenation of pyridine precursors. For example, iodination of 4-chloropyridin-2-amine derivatives using iodine monochloride (ICl) under controlled conditions can yield the target compound. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR for fluorine analogs). Structural confirmation often employs single-crystal X-ray diffraction (SC-XRD), as demonstrated for related compounds like 3-chloropyridin-2-amine, which revealed intermolecular hydrogen bonding and halogen interactions . Mass spectrometry (MS) further corroborates molecular weight (C₅H₄ClIN₂; MW 269.47) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?
- Methodological Answer : SC-XRD is the gold standard for resolving crystal structures. For analogous compounds like 3-chloropyridin-2-amine, monoclinic symmetry (space group P2₁/c) was observed with lattice parameters a = 11.149 Å, b = 5.453 Å, and c = 9.844 Å . Key stabilizing interactions include:
- N–H···N hydrogen bonds between amine groups and pyridine nitrogen atoms, forming centrosymmetric dimers.
- Cl···Cl interactions (3.278 Å) contributing to supramolecular packing .
Similar analysis for 4-chloro-3-iodo derivatives would require SC-XRD data collection at ~296 K with a Bruker SMART CCD diffractometer and refinement using software like SHELX .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections are critical for accurate thermochemical predictions. For halogenated pyridines, geometry optimization and vibrational frequency calculations at the B3LYP/6-311++G(d,p) level can map electron density distributions. Fukui indices derived from these calculations identify reactive sites for electrophilic/nucleophilic attacks. For instance, iodine’s polarizable electron cloud may enhance electrophilicity at the C3 position, while the amine group acts as a nucleophilic center. Solvent effects (e.g., polar aprotic media) are modeled using the conductor-like screening model (COSMO) .
Q. What strategies resolve contradictions in spectral data or reactivity observations for halogenated pyridinamines during cross-coupling reactions?
- Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields or regioselectivity can arise from steric hindrance or electronic effects. Systematic approaches include:
- Comparative reactivity studies : Testing analogs like 5-chloro-3-iodopyridin-2-amine to isolate substituent effects .
- Kinetic isotope effect (KIE) analysis : Differentiating between concerted vs. stepwise mechanisms in aryl halide activation.
- DFT-based transition-state modeling : Identifying energy barriers for oxidative addition steps involving Pd(0) catalysts .
Cross-validation via 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in coupling regiochemistry .
Q. How do steric and electronic effects of chlorine and iodine substituents influence the regioselectivity of nucleophilic substitution reactions in this compound?
- Methodological Answer :
- Electronic Effects : Iodine’s lower electronegativity (vs. chlorine) increases electron density at C3, making it susceptible to nucleophilic attack. Chlorine’s inductive withdrawal deactivates C4, directing substitution to C3 .
- Steric Effects : Bulky iodine may hinder nucleophilic access to C3 in crowded environments. Competitive pathways are tested using steric maps (e.g., A-value calculations) and by comparing reaction rates with less-hindered analogs like 3-iodopyridin-2-amine .
Experimental validation involves kinetic monitoring (UV-Vis or GC-MS) under varying temperatures and solvent polarities .
Q. Methodological Notes
- Contradiction Handling : Apply triangulation (e.g., SC-XRD + DFT + kinetic data) to reconcile conflicting results .
Properties
IUPAC Name |
4-chloro-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMULFKDCVPGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629107 | |
Record name | 4-Chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
417721-69-8 | |
Record name | 4-Chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-iodopyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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